molecular formula C4H10N4O6S B179789 N,N'-Diethyl-N,N'-dinitro-sulfamide CAS No. 126118-95-4

N,N'-Diethyl-N,N'-dinitro-sulfamide

Cat. No.: B179789
CAS No.: 126118-95-4
M. Wt: 242.21 g/mol
InChI Key: FNRMNKLBAOITLP-UHFFFAOYSA-N
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Description

N,N'-Diethyl-N,N'-dinitro-sulfamide is a sulfamide derivative characterized by ethyl and nitro substituents on its nitrogen atoms. The sulfamide core (SO₂(NH)₂) is modified with two ethyl (-C₂H₅) and two nitro (-NO₂) groups, leading to the hypothetical formula C₄H₈N₄O₆S and a molecular weight of 240.21 g/mol.

Properties

IUPAC Name

N-ethyl-N-[ethyl(nitro)sulfamoyl]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O6S/c1-3-5(7(9)10)15(13,14)6(4-2)8(11)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMNKLBAOITLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN([N+](=O)[O-])S(=O)(=O)N(CC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Structural and Functional Group Variations

The properties of sulfamide derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of Sulfamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
N,N'-Diethyl-N,N'-dinitro-sulfamide Ethyl, Nitro C₄H₈N₄O₆S 240.21 Hypothetical: High reactivity, potential explosive properties -
N,N-Dimethylsulfamide Methyl C₂H₈N₂O₂S 124.16 Low toxicity; used as a solvent or intermediate in organic synthesis
N,N-Dimethyl-N'-phenylsulfamide Methyl, Phenyl C₈H₁₂N₂O₂S 200.26 Intermediate in pharmaceuticals; moderate lipophilicity
N'-(3,5-Dimethylphenyl)-N,N-dimethylsulfamide Methyl, 3,5-Dimethylphenyl C₁₀H₁₆N₂O₂S 228.31 Specialty chemical with applications in agrochemicals
Dichlofluanid Chlorofluoromethyl, Phenyl C₉H₁₁Cl₂FN₂O₂S 333.16 Fungicide; commercial agrochemical use

Impact of Substituents on Properties

Nitro Groups (this compound)
  • Reactivity : Nitro groups are electron-withdrawing, increasing the compound’s sensitivity to heat or shock, which may limit practical applications without stabilization .
Ethyl vs. Methyl Groups
Phenyl vs. Alkyl Groups
  • Stability : Aromatic substituents (e.g., phenyl in N,N-Dimethyl-N'-phenylsulfamide) increase thermal stability compared to aliphatic groups .
  • Applications : Phenyl derivatives are common in pharmaceuticals (e.g., intermediates for sulfonamide drugs) .

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